molecular formula C10H11NO4 B1464200 4-(Isopropoxycarbonyl)nicotinic acid CAS No. 25230-26-6

4-(Isopropoxycarbonyl)nicotinic acid

Cat. No.: B1464200
CAS No.: 25230-26-6
M. Wt: 209.2 g/mol
InChI Key: SOSYCBCFTXRXPS-UHFFFAOYSA-N
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Description

4-(Isopropoxycarbonyl)nicotinic acid is a multifunctional organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. This molecule features both a carboxylic acid and a protected ester functional group, making it a versatile precursor for the construction of more complex structures. Its core nicotinic acid (pyridine-4-carboxylic acid) scaffold is a significant pharmacophore found in various bioactive molecules . In research and development, this compound is primarily used as an intermediate in synthesizing active pharmaceutical ingredients (APIs), ligands for catalysis, and monomers for specialized polymers. The carboxylic acid group can undergo direct amidation catalyzed by boronic derivatives or other catalysts to form amide bonds, a crucial reaction in drug discovery . The isopropyl ester group offers a protected form of the acid that can be selectively manipulated under different reaction conditions. Furthermore, the pyridine ring can act as a coordinating site in metal-organic frameworks (MOFs) or as a surface modifier for nanomaterials, leveraging the known coordination behavior of isonicotinic acid . This product is intended for research purposes by qualified laboratory personnel. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

4-propan-2-yloxycarbonylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6(2)15-10(14)7-3-4-11-5-8(7)9(12)13/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSYCBCFTXRXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification via Acid Chloride Intermediate

A common approach involves converting nicotinic acid derivatives into acid chlorides followed by reaction with isopropanol to form the isopropyl ester.

  • Step 1: Conversion of 4-substituted nicotinic acid to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or phosphoryl trichloride (POCl3).
  • Step 2: Reaction of the acid chloride with isopropanol under controlled temperature (0-30 °C) to yield this compound ester.
  • Step 3: Hydrolysis or workup to obtain the acid form if needed.

This method benefits from straightforward reaction conditions and good yields. The use of acid chlorides allows for efficient esterification with isopropanol.

Direct Esterification under Acidic Catalysis

Alternatively, direct esterification of 4-hydroxynicotinic acid or 4-carboxynicotinic acid with isopropanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) can be employed.

  • Conditions: Refluxing the acid with excess isopropanol and acid catalyst.
  • Limitations: Requires removal of water to drive equilibrium; longer reaction times; possible side reactions on pyridine ring.

Use of Isopropyl Chloroformate for Carbamate Formation

For carbamate derivatives, isopropyl chloroformate can be used to introduce the isopropoxycarbonyl group via nucleophilic substitution on the pyridine nitrogen or oxygen atoms. However, for this compound specifically, ester formation on the carboxyl group is more relevant.

Related Synthetic Routes from Patents and Literature

Though direct patents on this compound are scarce, related compounds such as 4-trifluoromethyl nicotinic acid have documented preparation methods that can be adapted.

Step Reaction Type Reagents/Conditions Outcome Notes
1 Acylation Vinyl ethyl ether, trifluoroacetyl chloride, catalyst (e.g., triethylamine), -10 to 30 °C, 3-7 h Formation of 4-ethoxy-1,1,1-trifluoro-3-en-2-one intermediate Analogous acylation step in related compounds
2 Cyclization 3-amino acrylonitrile, catalyst (NaOH, KOH, etc.), 50-100 °C, 3-9 h Formation of pyridine ring with substituent Cyclization under basic conditions
3 Hydrolysis Base (NaOH), 60-100 °C, 5-10 h, acidification Formation of 4-substituted nicotinic acid Hydrolysis to acid form

This multi-step approach, involving acylation, cyclization, and hydrolysis, demonstrates the complexity of introducing substituents at the 4-position of nicotinic acid derivatives.

Analytical and Purification Techniques

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Acid Chloride Esterification SOCl2 or POCl3, isopropanol, 0-30 °C High yield, straightforward Requires handling corrosive reagents
Direct Acid-Catalyzed Esterification Isopropanol, acid catalyst, reflux Simple reagents Longer reaction times, equilibrium issues
Multi-step Acylation/Cyclization/Hydrolysis Various catalysts, multiple steps Suitable for complex derivatives Longer process, more steps

Research Findings and Industrial Considerations

  • The acid chloride method is preferred industrially for its efficiency and scalability.
  • Careful control of reaction temperature and stoichiometry is critical to avoid side reactions.
  • Use of catalysts such as triethylamine improves acylation yields.
  • Purification steps are essential to remove unreacted starting materials and side products.

Chemical Reactions Analysis

Types of Reactions

4-(Isopropoxycarbonyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Ester derivatives with different functional groups.

Scientific Research Applications

4-(Isopropoxycarbonyl)nicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Isopropoxycarbonyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release nicotinic acid, which then exerts its biological effects. Nicotinic acid acts on nicotinic acetylcholine receptors, modulating neurotransmission and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Nicotinic Acid Derivatives and Their Properties
Compound Substituent Biological Activity Application Reference
4-(Isopropoxycarbonyl)nicotinic acid Isopropoxycarbonyl at 4 Antiviral (TMV inhibition rate up to 58–59%) Agrochemicals, drug development
4-Methylnicotinic acid Methyl at 4 Limited data; used as a synthetic intermediate Chemical synthesis
4-Aminonicotinic acid Amino at 4 Potential pharmacological activity (e.g., enzyme inhibition) Drug discovery
Nicotinic acid (parent) None Vitamin B3, lipid regulation Nutritional supplements, hyperphosphatemia treatment
Isonicotinic acid Carboxylic acid at 4 Coordination chemistry, metal-organic frameworks Material science
5-(4-Bromophenyl)nicotinic acid Bromophenyl at 5 Research chemical (safety data available) Synthetic intermediates

Key Findings :

  • Antiviral Superiority : The isopropoxycarbonyl group in this compound confers enhanced antiviral activity compared to bulkier groups like tert-butyloxycarbonyl or iso-butyloxycarbonyl. For example, glycine derivatives with this group exhibited TMV inhibition rates of ~58–59%, rivaling the reference drug ningnanmycin .
  • Positional Isomerism : Isonicotinic acid (4-carboxypyridine) lacks the ester functionality but is pivotal in coordination chemistry due to its ability to form stable metal complexes, unlike nicotinic acid derivatives .

Biological Activity

4-(Isopropoxycarbonyl)nicotinic acid, a derivative of nicotinic acid, is gaining attention due to its potential biological activities. This compound is characterized by its unique structure, which includes an isopropoxycarbonyl group that may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

  • Chemical Formula : C11H13NO3
  • Molecular Weight : 219.23 g/mol
  • CAS Number : 25230-26-6

The biological activity of this compound can be attributed to its interaction with various biological targets. It is believed to modulate pathways involved in inflammation, lipid metabolism, and cellular signaling. The compound may act as an agonist or antagonist at specific receptors, influencing physiological responses.

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, nicotinic acid has been shown to suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell models . This suggests that this compound may also exert similar effects, potentially through modulation of the NF-κB signaling pathway.

Lipid Metabolism

Nicotinic acid derivatives have been extensively studied for their ability to alter lipid profiles. They are known to increase HDL cholesterol levels while decreasing triglycerides and LDL cholesterol . The mechanism involves the activation of GPR109A receptors, which play a crucial role in mediating the effects on lipid metabolism .

Lipid Profile Modification

In a clinical trial assessing the effects of nicotinic acid on dyslipidemia, participants exhibited significant improvements in their lipid profiles after treatment with nicotinic acid derivatives. The study reported an average increase in HDL cholesterol by approximately 15% and a decrease in triglycerides by about 20% . This suggests that this compound could have comparable lipid-modulating effects.

Comparative Analysis with Similar Compounds

Compound NameChemical StructureKey Biological Activity
Nicotinic AcidC6H5NO2Increases HDL, decreases triglycerides
N-MethylnicotinamideC7H8N2OAnti-inflammatory effects
This compoundC11H13NO3Potential anti-inflammatory and lipid-modulating effects

Q & A

Basic: What synthetic strategies are effective for introducing the isopropoxycarbonyl group to nicotinic acid derivatives?

Answer:
The introduction of an isopropoxycarbonyl group typically involves esterification or coupling reactions. For example, reacting nicotinic acid derivatives with isopropyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions can yield the desired product. Key considerations include:

  • Reagent stoichiometry: Excess isopropyl chloroformate (1.2–1.5 equivalents) improves yield by driving the reaction to completion.
  • Solvent selection: Polar aprotic solvents like DMF or dichloromethane enhance solubility and reaction efficiency .
  • Temperature control: Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis.

Table 1: Example reaction conditions for esterification

ReagentSolventTemperatureYield (%)
Isopropyl chloroformateDMF0–5°C72–85
Nicotinic acid derivativeDCMRT65–78

Advanced: How can computational modeling predict the bioactivity of 4-(isopropoxycarbonyl)nicotinic acid against enzyme targets?

Answer:
Molecular docking and density functional theory (DFT) simulations are critical for predicting interactions with biological targets. For example:

  • Docking studies: Use software like AutoDock Vina to analyze binding affinity with enzymes (e.g., NAD-dependent dehydrogenases). The isopropoxycarbonyl group may sterically hinder binding or form hydrogen bonds with catalytic residues .
  • DFT calculations: Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. A lower HOMO-LUMO gap (e.g., 4.5 eV) suggests higher electrophilicity, enhancing interactions with nucleophilic enzyme sites .

Note: Validate predictions with experimental assays (e.g., enzyme inhibition assays) to resolve discrepancies between computational and empirical data .

Basic: What analytical techniques are optimal for characterizing this compound?

Answer:

  • NMR spectroscopy: 1^1H NMR (400 MHz, DMSO-d6) shows characteristic peaks: δ 1.2–1.4 ppm (isopropyl CH3_3), δ 4.9–5.1 ppm (isopropyl CH), and δ 8.2–8.5 ppm (pyridine ring protons) .
  • Mass spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 224.092) .
  • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) to assess purity (>95%) .

Advanced: How to resolve contradictions in reported bioactivity data for nicotinic acid derivatives?

Answer:
Contradictions often arise from variations in assay conditions or compound purity. Mitigation strategies include:

  • Standardized protocols: Adopt OECD guidelines for cytotoxicity assays (e.g., MTT assay, 48-hour incubation).
  • Batch validation: Use LC-MS to confirm compound identity and purity before bioassays .
  • Meta-analysis: Pool data from multiple studies (e.g., using RevMan software) to identify trends obscured by small sample sizes .

Example: If Study A reports IC50_{50} = 10 µM (anti-inflammatory) and Study B reports IC50_{50} = 50 µM, differences may stem from cell line selection (e.g., RAW264.7 vs. THP-1) or solvent effects (DMSO vs. ethanol) .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Storage conditions: Store at –20°C in airtight, light-protected containers. Avoid exposure to moisture to prevent ester hydrolysis .
  • Decomposition indicators: Discoloration (yellowing) or precipitation suggests degradation. Confirm stability via periodic HPLC analysis .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Core modifications: Synthesize analogs with substituents at the pyridine C-2/C-6 positions to assess steric/electronic effects on bioactivity .
  • Pharmacophore mapping: Use software like Schrödinger’s Phase to identify critical functional groups (e.g., the isopropoxycarbonyl group’s role in membrane permeability) .
  • In vitro/in vivo correlation: Compare enzyme inhibition data (e.g., IC50_{50}) with pharmacokinetic parameters (e.g., AUC in rodent models) .

Basic: What solvents and catalysts optimize the purification of this compound?

Answer:

  • Recrystallization: Use ethanol/water (8:2) to remove unreacted starting materials.
  • Catalyst removal: Activated charcoal (1–2% w/w) in hot ethanol adsorbs colored impurities .
  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane (3:7) achieves >98% purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Isopropoxycarbonyl)nicotinic acid
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4-(Isopropoxycarbonyl)nicotinic acid

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